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Compound of Interest

Compound Name: Tnik-IN-3

Cat. No.: B12412357 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the serine/threonine kinase inhibitor Tnik-IN-3's

performance against its primary target, Traf2- and Nck-interacting kinase (TNIK), and other

closely related kinases. The information presented is supported by available experimental data

to aid in the evaluation of Tnik-IN-3's specificity and potential for off-target effects.

Executive Summary
Tnik-IN-3 is a potent inhibitor of TNIK, a key regulator in the Wnt signaling pathway.[1]

Understanding its specificity is crucial for its development as a therapeutic agent. This guide

summarizes the inhibitory activity of Tnik-IN-3 against a panel of kinases and provides detailed

protocols for assessing kinase inhibitor specificity. While comprehensive kinome-wide profiling

data for Tnik-IN-3 is not publicly available, this guide compiles the existing data and draws

comparisons with other known TNIK inhibitors to provide a broader context for its selectivity.

Data Presentation: Tnik-IN-3 Inhibition Profile
The following table summarizes the known half-maximal inhibitory concentration (IC50) values

of Tnik-IN-3 against TNIK and a selection of other kinases. This data provides a quantitative

measure of the inhibitor's potency and selectivity.
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Kinase Target IC50 (µM) Kinase Family Notes

TNIK 0.026 STE20 (GCK-I) Primary Target

Flt4 (VEGFR3) 0.030
Tyrosine Kinase

(RTK)

Potent off-target

activity.

Flt1 (VEGFR1) 0.191
Tyrosine Kinase

(RTK)

Moderate off-target

activity.

DRAK1 0.411
Serine/Threonine

Kinase (DAPK)

Moderate off-target

activity.

Aurora-A 0.517
Serine/Threonine

Kinase

Weaker off-target

activity.

GCK (MAP4K2) 3.657 STE20 (GCK-IV)

Significantly less

potent against this

related GCK family

member.

MLK3 (MAP3K11) 4.552
Serine/Threonine

Kinase (MAP3K)

Significantly less

potent against this

related kinase.

Data sourced from MedchemExpress.[1]

Analysis of Specificity:

Based on the available data, Tnik-IN-3 demonstrates high potency against its intended target,

TNIK. However, it also exhibits significant inhibitory activity against the receptor tyrosine

kinases Flt1 and Flt4. Its activity against other tested kinases, including the related Germinal

Center Kinase (GCK), is substantially lower, suggesting a degree of selectivity. For a

comprehensive understanding of Tnik-IN-3's specificity, further testing against a broader panel

of kinases, particularly within the STE20 family, is recommended.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental

findings. Below are protocols for two common types of in vitro kinase inhibition assays that can
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be used to determine the IC50 values of inhibitors like Tnik-IN-3.

Homogeneous Time-Resolved Fluorescence (HTRF)
Kinase Assay
This assay is a fluorescence-based method that measures the phosphorylation of a substrate

by a kinase.

Materials:

Kinase (e.g., recombinant human TNIK)

Kinase substrate (biotinylated peptide)

Tnik-IN-3 or other test compounds

ATP (Adenosine triphosphate)

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)

HTRF Detection Buffer

Europium cryptate-labeled anti-phospho-substrate antibody (donor fluorophore)

Streptavidin-XL665 (acceptor fluorophore)

384-well low-volume plates

HTRF-compatible plate reader

Procedure:

Compound Preparation: Prepare serial dilutions of Tnik-IN-3 in DMSO. Further dilute in

kinase reaction buffer to the desired final concentrations.

Kinase Reaction:
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Add 2 µL of the diluted Tnik-IN-3 solution or DMSO (vehicle control) to the wells of a 384-

well plate.

Add 4 µL of the kinase solution (diluted in kinase reaction buffer) to each well.

Incubate for 15 minutes at room temperature.

Add 2 µL of the biotinylated substrate solution (in kinase reaction buffer).

Initiate the kinase reaction by adding 2 µL of ATP solution (in kinase reaction buffer).

Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

Detection:

Stop the reaction by adding 10 µL of HTRF detection buffer containing the europium-

labeled antibody and streptavidin-XL665.

Incubate for 60 minutes at room temperature to allow for antibody binding.

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the

fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the

inhibitor concentration. Determine the IC50 value using a suitable curve-fitting algorithm.

Radiometric Filter Binding Assay
This "gold standard" method directly measures the incorporation of a radiolabeled phosphate

group from [γ-³³P]ATP onto a substrate.

Materials:

Kinase (e.g., recombinant human TNIK)

Kinase substrate (e.g., a specific peptide or protein)

Tnik-IN-3 or other test compounds
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ATP

[γ-³³P]ATP

Kinase reaction buffer

Phosphocellulose filter plates (e.g., P81)

Wash buffer (e.g., 0.5% phosphoric acid)

Scintillation fluid

Microplate scintillation counter

Procedure:

Compound Preparation: Prepare serial dilutions of Tnik-IN-3 in DMSO and then in kinase

reaction buffer.

Kinase Reaction:

In a reaction tube or plate, combine the kinase, substrate, and diluted Tnik-IN-3 or DMSO.

Initiate the reaction by adding a mixture of cold ATP and [γ-³³P]ATP.

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).

Stopping the Reaction and Substrate Capture:

Spot a portion of the reaction mixture onto the phosphocellulose filter plate. The

phosphorylated substrate will bind to the filter.

Washing:

Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-

³³P]ATP.

Detection:
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Dry the filter plate.

Add scintillation fluid to each well.

Measure the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

Subtract the background counts (no enzyme control) from all measurements.

Plot the remaining counts (representing kinase activity) against the inhibitor concentration.

Determine the IC50 value using a non-linear regression analysis.

Visualizations
The following diagrams illustrate the signaling pathway of TNIK and a typical workflow for

evaluating kinase inhibitor specificity.
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Caption: Canonical Wnt signaling pathway highlighting the role of TNIK.
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Caption: Experimental workflow for determining kinase inhibitor specificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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